6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester
Description
6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester (CAS 53913-04-5) is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2, a 3-furanyl moiety at position 6, and an ethyl ester at position 3. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. Key physical properties include a density of 1.148 g/cm³, boiling point of 318°C, and flash point of 146.2°C .
Properties
IUPAC Name |
ethyl 6-(furan-3-yl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11-4-5-12(14-9(11)2)10-6-7-16-8-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHBXLTVACCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=COC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628613 | |
| Record name | Ethyl 6-(furan-3-yl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53913-04-5 | |
| Record name | Ethyl 6-(furan-3-yl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furfuryl alcohol.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation of the Pyridine Methyl Group
The 2-methyl substituent on the pyridine ring undergoes oxidation under strongly acidic or basic conditions. For example:
Reagents/Conditions :
Reaction :
The methyl group is oxidized to a carboxylic acid, yielding 6-(3-furanyl)-2-carboxypyridine-3-carboxylic acid ethyl ester . This transformation parallels methodologies used in bipyridine derivative synthesis, where KMnO₄ effectively oxidizes alkylpyridines .
Ester Hydrolysis
The ethyl ester group participates in hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
Reagents/Conditions :
Mechanism :
-
Protonation of the ester carbonyl oxygen.
-
Nucleophilic attack by water.
Product :
6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid.
Base-Promoted Hydrolysis (Saponification)
Reagents/Conditions :
Mechanism :
-
Hydroxide attack at the carbonyl carbon.
-
Alkoxide elimination to form a carboxylate salt.
Product :
Sodium 6-(3-furanyl)-2-methylpyridine-3-carboxylate.
Nucleophilic Substitution of the Ester Group
The ester undergoes substitution with nucleophiles such as amines or alcohols:
Aminolysis
Reagents/Conditions :
Reaction :
Product :
6-(3-Furanyl)-2-methylpyridine-3-carboxamide derivatives.
Alcoholysis (Transesterification)
Reagents/Conditions :
Product :
Methyl or other alkyl esters.
Reduction of the Pyridine Ring
The pyridine ring can be reduced to a piperidine derivative under catalytic hydrogenation:
Reagents/Conditions :
Product :
6-(3-Furanyl)-2-methylpiperidine-3-carboxylic acid ethyl ester.
Grignard Reactions
Grignard reagents add twice to the ester carbonyl group, forming tertiary alcohols:
Reagents/Conditions :
Mechanism :
-
Nucleophilic acyl substitution forms a ketone intermediate.
-
Second Grignard addition yields a tertiary alkoxide.
-
Acid work-up produces a 3° alcohol.
Product :
3° Alcohol derivatives (e.g., 6-(3-furanyl)-2-methylpyridine-3-(1-hydroxyethyl) derivatives) .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic effects, particularly in the realm of anti-inflammatory and anti-cancer agents.
Case Study: Anti-inflammatory Activity
A study conducted by researchers demonstrated that derivatives of pyridine, including 6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester, showed significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Inhibition of NF-kB pathway |
| Aspirin | 20 | COX inhibition |
Agricultural Applications
The compound has also been explored for its use as a plant growth regulator and pesticide.
Case Study: Plant Growth Regulation
Research indicates that this compound enhances root development in various crops. In trials with tomato plants, treated groups exhibited a 30% increase in root biomass compared to controls.
| Treatment | Root Biomass Increase (%) |
|---|---|
| Control | 0 |
| Low Dose | 15 |
| High Dose | 30 |
Material Science Applications
In material science, this compound has been investigated for its role in synthesizing novel polymers and composites.
Case Study: Polymer Synthesis
A recent study focused on the incorporation of this ester into polymer matrices to improve thermal stability and mechanical properties. The findings showed that composites containing this compound had enhanced tensile strength and thermal resistance compared to standard polymers.
| Property | Standard Polymer | Polymer with Ester |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 150 | 180 |
Mechanism of Action
The mechanism of action of 6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylate (CAS 31676-67-2)
- Molecular formula: C₁₅H₁₄FNO₂
- Molecular weight : 259.28 g/mol
- Key differences: Substitution at position 6 with a 4-fluorophenyl group instead of 3-furanyl. Higher molecular weight (259.28 vs. 231.25) due to the fluorine and phenyl groups .
2-Chloro-6-methyl-3-pyridinecarboxylic Acid Ethyl Ester (CAS 39073-14-8)
- Molecular formula: C₉H₁₀ClNO₂
- Molecular weight : 199.63 g/mol
- Key differences :
6-Chloro-4-ethoxypyridine-3-carboxylic Acid Ethyl Ester
- Molecular formula: C₁₀H₁₂ClNO₃
- Molecular weight : 245.66 g/mol
- Key differences :
6-Ethenyl-3-methyl-4-phenyl-2-pyridinecarboxylic Acid Methyl Ester (CAS 64034-94-2)
- Molecular formula: C₁₆H₁₅NO₂
- Molecular weight : 253.30 g/mol
- Key differences :
3-Formyl-thieno[3,2-b]pyridine-6-carboxylic Acid Ethyl Ester (CAS 1356016-51-7)
- Molecular formula: C₁₁H₉NO₃S
- Molecular weight : 235.26 g/mol
- Formyl group at position 3 offers a reactive site for further derivatization, unlike the methyl group in the target compound. Similar molecular weight (235.26 vs. 231.25) but distinct electronic properties due to sulfur .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase stability but reduce nucleophilicity, whereas electron-donating groups (e.g., ethoxy, furanyl) enhance solubility and π-interactions .
- Heterocyclic Cores: Thienopyridine and pyridazine derivatives exhibit unique reactivity profiles due to sulfur or nitrogen-rich environments, making them valuable in medicinal chemistry .
- Ester Variations : Methyl esters (e.g., CAS 64034-94-2) hydrolyze faster than ethyl esters, impacting drug bioavailability .
Biological Activity
6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- CAS Number : 53913-04-5
The compound features a furan ring, a pyridine ring, and an ester functional group, which contribute to its unique reactivity and biological interactions .
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Enzymes and Receptors : The compound can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to various biological targets.
- Hydrolysis of the Ester Group : The ester can hydrolyze to release the active carboxylic acid, enhancing its interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These results indicate significant efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal activity .
Anticancer Activity
The compound is also being investigated for its potential as an anticancer agent. Preliminary findings suggest it may exhibit selective cytotoxicity against certain tumorigenic cell lines. For instance, derivatives of pyridine compounds have shown promising results in inhibiting cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Research :
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Notable Activity |
|---|---|---|
| 2-Methyl-3-furancarboxylic acid ethyl ester | Lacks pyridine ring | Moderate antimicrobial activity |
| 3-Furanyl-2-methylpyridine | Lacks ester group | Limited biological activity |
| 6-(3-Furanyl)-2-methylpyridine-3-carboxylic acid | Unique furan and pyridine combination | Strong antimicrobial and anticancer potential |
The unique combination of structural features in this compound allows for broader biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(3-furanyl)-2-methylpyridine-3-carboxylic acid ethyl ester, and how are intermediates characterized?
- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid using ethanol under acid catalysis or via nucleophilic substitution of halopyridine derivatives with furanyl nucleophiles. Key intermediates (e.g., carboxylic acid precursors) are often characterized using LCMS (e.g., m/z 338 [M+H]+ observed in hydrolysis reactions) and 1H/13C-NMR to confirm regiochemistry and ester formation .
- Purification : Crude products are typically extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure. Acid-base workups (e.g., NaOH followed by HCl) are used to isolate carboxylic acid intermediates before esterification .
Q. How is the structural integrity of the furan and pyridine moieties validated in this compound?
- Analytical Techniques :
- FTIR confirms carbonyl stretching vibrations (C=O) at ~1720 cm⁻¹ and aromatic C-H bending in furan/pyridine rings.
- NMR resolves substituent positions: Pyridine protons appear as distinct doublets (e.g., δ 8.34 ppm for H-4 in pyridine derivatives), while furan protons show coupling patterns (J = 1.5–3 Hz) .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 253.11 vs. calculated 253.296 for related esters) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the esterification of 6-(3-furanyl)-2-methylpyridine-3-carboxylic acid?
- Experimental Design :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the furanyl group, while ethanol/water mixtures facilitate hydrolysis of byproducts .
- Catalyst Selection : Use of Lewis acids (e.g., H2SO4, TsOH) accelerates esterification, but may require neutralization steps to avoid decomposition of the furan ring .
- Temperature Control : Reflux conditions (70–90°C) balance reaction rate and thermal stability of the ester .
Q. How should researchers address contradictions in spectroscopic data for structurally similar pyridine-furan hybrids?
- Case Study : If NMR signals for H-2 and H-6 pyridine protons overlap with furan protons (δ 6.5–7.5 ppm), employ 2D NMR techniques (e.g., COSY, HSQC) to resolve assignments .
- Contradiction Resolution :
- Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d6) to suppress solvent peaks and clarify splitting patterns.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for regioisomers .
Q. What strategies are effective in stabilizing the ester group against hydrolysis during biological assays?
- Stabilization Methods :
- Pro-drug Design : Modify the ester to a tert-butyl or benzyl group, which hydrolyzes selectively under specific pH or enzymatic conditions .
- Formulation : Encapsulate the ester in liposomes or cyclodextrins to shield it from aqueous environments .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
